molecular formula C15H14BrIO2 B13928264 4-Bromo-5-iodonaphthalen-2-yl pivalate

4-Bromo-5-iodonaphthalen-2-yl pivalate

Cat. No.: B13928264
M. Wt: 433.08 g/mol
InChI Key: XHTPRVDLYJISAR-UHFFFAOYSA-N
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Description

4-Bromo-5-iodonaphthalen-2-yl pivalate is a chemical compound with the molecular formula C15H14BrIO2 and a molecular weight of 433.08 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a naphthalene ring, along with a pivalate ester group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

4-Bromo-5-iodonaphthalen-2-yl pivalate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and hydrolyzing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Bromo-5-iodonaphthalen-2-yl pivalate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodonaphthalen-2-yl pivalate involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms, along with the pivalate ester group, contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Bromo-5-iodonaphthalen-2-yl pivalate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine, iodine, and pivalate ester groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C15H14BrIO2

Molecular Weight

433.08 g/mol

IUPAC Name

(4-bromo-5-iodonaphthalen-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H14BrIO2/c1-15(2,3)14(18)19-10-7-9-5-4-6-12(17)13(9)11(16)8-10/h4-8H,1-3H3

InChI Key

XHTPRVDLYJISAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C2C(=C1)C=CC=C2I)Br

Origin of Product

United States

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